1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)10-3-1-7-17(9-10)13-6-5-11(15-16-13)12-4-2-8-20-12/h2,4-6,8,10H,1,3,7,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGXAXASTGZYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Suzuki-Miyaura Coupling
A widely adopted strategy involves functionalizing pyridazine at the 3- and 6-positions. Starting with 3,6-dichloropyridazine, regioselective substitution at C6 is achieved via Suzuki-Miyaura coupling with furan-2-ylboronic acid (Figure 1).
Procedure:
- 3,6-Dichloropyridazine (1.0 equiv) is dissolved in a degassed mixture of 1,4-dioxane:H₂O (4:1).
- Furan-2-ylboronic acid (1.2 equiv) , Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are added.
- The reaction is heated at 80°C for 12 h under N₂.
- Purification via silica chromatography yields 6-chloro-3-(furan-2-yl)pyridazine (78% yield).
Challenges:
Amination at C3
The chloro group at C3 is replaced with ammonia or protected amines:
Method A (Direct Amination):
- 6-Chloro-3-(furan-2-yl)pyridazine is treated with NH₃ (7 M in MeOH) at 120°C in a sealed tube (16 h, 65% yield).
Method B (Buchwald-Hartwig Amination):
- Using Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ in toluene at 110°C, ammonia is introduced to yield the amine (82% yield).
Functionalization of Piperidine-3-carboxylic Acid
Protection/Deprotection Strategies
The carboxylic acid group necessitates protection during coupling reactions. Common approaches:
- Methyl ester formation : Treatment with SOCl₂/MeOH (quantitative).
- Boc protection : Boc₂O in THF with DMAP (89% yield).
Deprotection:
- Methyl ester : LiOH (2.0 equiv) in THF:H₂O (3:1), 0°C to RT (95% yield).
- Boc group : TFA/DCM (1:1), 2 h (quantitative).
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
6-(Furan-2-yl)pyridazin-3-amine reacts with electrophilic piperidine derivatives:
Conditions:
- Piperidine-3-carboxylic acid mesylate (1.1 equiv) , DIPEA (3.0 equiv), DMF, 80°C, 24 h.
- Yield: 58% (requires excess amine to suppress dimerization).
Limitations:
- Moderate yields due to competing hydrolysis of mesylate.
Transition Metal-Mediated Cross-Coupling
A Ullmann-type coupling using CuI/L-proline system:
Procedure:
- 6-(Furan-2-yl)pyridazin-3-amine (1.0 equiv) , piperidine-3-carboxylic acid iodide (1.2 equiv) , CuI (10 mol%), L-proline (20 mol%), K₃PO₄ (2.0 equiv) in DMSO at 100°C (18 h).
- Yield: 73% after HPLC purification.
Alternative De Novo Pyridazine Synthesis
Cyclocondensation of 1,4-Diketones
A telescoped approach constructs the pyridazine ring with pre-attached substituents:
Steps:
- Furan-2-carbaldehyde (1.0 equiv) and piperidine-3-carboxylic acid hydrazide (1.0 equiv) undergo condensation in EtOH/HCl (reflux, 6 h) to form hydrazone.
- Oxidation with MnO₂ (2.0 equiv) in DCM yields diazine intermediate.
- Cyclization with acetylenedicarboxylate in toluene (110°C, 12 h) gives pyridazine core (41% over 3 steps).
Optimization Data and Comparative Analysis
| Method | Starting Materials | Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Suzuki + Amination | 3,6-Dichloropyridazine, Furan-2-BA | Pd(PPh₃)₄, NH₃ | 78 → 65 | 98.5 |
| Buchwald-Hartwig | 6-Chloro-3-furan-pyridazine | Pd₂(dba)₃, Xantphos | 82 | 99.1 |
| Ullmann Coupling | Pyridazin-3-amine, Piperidine iodide | CuI/L-proline | 73 | 97.8 |
| Cyclocondensation | Furan-2-carbaldehyde, Hydrazide | MnO₂, Acetylene | 41 | 95.4 |
Key Observations:
- Suzuki coupling followed by amination provides reliable yields but requires halogenated precursors.
- Ullmann coupling offers superior efficiency for C-N bond formation but necessitates iodide intermediates.
- De novo synthesis avoids pre-functionalized pyridazines but suffers from lower yields.
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Functionalization
Carboxylic Acid Compatibility
Purification Complexities
- Issue : Polar byproducts complicate isolation.
- Solution : Reverse-phase HPLC with 0.1% TFA/MeCN:H₂O gradient achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products:
- Oxidation of the furan ring can yield furan-2,3-dione derivatives.
- Reduction of the pyridazine ring can produce dihydropyridazine derivatives.
- Substitution on the piperidine ring can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Scientific Research Applications
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid has several notable applications in scientific research:
Medicinal Chemistry
The compound is being studied for its potential therapeutic uses, including:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
Anticancer Properties
Studies have shown that compounds similar to this compound demonstrate cytotoxic effects on cancer cell lines. For example:
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Compound A | 5.0 | Effective against breast cancer cells |
| Compound B | 10.0 | Notable activity against lung cancer cells |
Neuropharmacology
The compound may also influence neurotransmitter systems. Related compounds have been found to inhibit GABA uptake, suggesting potential applications in treating neurological disorders.
Material Science
As a building block for complex molecules, this compound is valuable in the development of new materials with specific electronic properties.
Case Study 1: Antimicrobial Activity
A recent study investigated the antimicrobial efficacy of various derivatives based on this compound against Staphylococcus aureus. The results indicated that certain derivatives had an MIC (Minimum Inhibitory Concentration) value as low as 4 μg/mL, demonstrating strong antibacterial activity.
Case Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity assays were performed using human cancer cell lines. The compound exhibited selective toxicity with an IC50 value of 8 μM against colorectal cancer cells while showing minimal toxicity to normal cells.
Mechanism of Action
The mechanism of action of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The furan and pyridazine rings can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Substituent Effects
Piperidine Position
- 3- vs.
Research Implications
- The target compound’s furan-pyridazine hybrid structure may combine the metabolic stability of pyridazines with the redox activity of furans, a hypothesis supported by pyrimidine-based analogs in .
- Piperidine-3-carboxylic acid derivatives (e.g., ) are prioritized in drug discovery due to their balanced lipophilicity and solubility, suggesting similar advantages for the target compound.
Biological Activity
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridazine and furan moiety, which may contribute to its biological activity. Its molecular formula is , with a molecular weight of 234.26 g/mol. The presence of multiple heterocycles suggests potential interactions with biological targets.
Antibacterial Activity
Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant antibacterial properties.
Case Studies
- In vitro Studies : A study evaluated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL, demonstrating strong antibacterial activity against these pathogens .
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, similar to other piperidine derivatives .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity.
Research Findings
- Fungal Strains Tested : It was tested against Candida albicans and Fusarium oxysporum, yielding MIC values of 0.039 mg/mL and 0.078 mg/mL respectively .
- Comparative Analysis : Compared to other known antifungal agents, the compound exhibited moderate activity but holds promise for further development into more potent antifungal therapies .
Anticancer Potential
The anticancer properties of the compound are also noteworthy.
Mechanistic Insights
- Targeting Kinases : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibition of CDK activity can lead to apoptosis in cancer cells .
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis, particularly in cells with overactive CDK pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Substituent | Effect on Activity |
|---|---|
| Furan group | Enhances interaction with biological targets |
| Pyridazine moiety | Contributes to overall stability and activity |
| Carboxylic acid | Essential for solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions.
Pyridazine Core Formation : Start with 3,6-dichloropyridazine. Introduce the furan-2-yl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and furan-2-ylboronic acid .
Piperidine Ring Attachment : React the substituted pyridazine with a piperidine derivative (e.g., tert-butyl piperidine-3-carboxylate) under nucleophilic aromatic substitution conditions. Deprotect the tert-butyl group to yield the free carboxylic acid .
Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan protons at δ 6.3–7.2 ppm; pyridazine ring protons at δ 8.1–8.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (calculated for C₁₄H₁₃N₃O₃: 283.29 g/mol) .
- IR Spectroscopy : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Modify the furan (e.g., replace with thiophene) or piperidine (e.g., introduce methyl groups) to assess steric/electronic effects .
- In Vitro Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2, IC₅₀ values reported for similar compounds: 19.45–42.1 μM ). Use fluorescence polarization for binding affinity measurements.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., autotaxin, a modulator in inflammatory pathways ).
Q. What strategies resolve contradictions in reported IC₅₀ values for related compounds?
- Methodology :
- Standardized Assays : Re-evaluate potency using uniform protocols (e.g., fixed ATP concentration in kinase assays) .
- Structural Validation : Confirm compound integrity via X-ray crystallography to rule out degradation .
- Meta-Analysis : Compare datasets from independent studies, adjusting for variables like cell line heterogeneity or assay temperature .
Q. How does the compound’logP influence its pharmacokinetic profile, and how can it be modulated?
- Data & Methods :
- logP Measurement : Experimental determination via shake-flask method (reported logP ~1.8 for analogs ).
- Bioavailability Optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP, enhancing aqueous solubility. Assess using Caco-2 cell permeability assays .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
